molecular formula C4H4Cl2N2 B12972053 3,4-Dichloro-5-methyl-1H-pyrazole

3,4-Dichloro-5-methyl-1H-pyrazole

Cat. No.: B12972053
M. Wt: 150.99 g/mol
InChI Key: WQYUUXGZKGXDFW-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-methyl-1H-pyrazole (C₄H₄Cl₂N₂) is a halogenated pyrazole derivative characterized by chlorine substituents at positions 3 and 4, a methyl group at position 5, and an unsubstituted N-H group at position 1. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural diversity . The electronic effects of chlorine (electron-withdrawing) and methyl (electron-donating) groups on the pyrazole ring influence its physicochemical properties, such as solubility, stability, and reactivity in further synthetic modifications.

Properties

Molecular Formula

C4H4Cl2N2

Molecular Weight

150.99 g/mol

IUPAC Name

3,4-dichloro-5-methyl-1H-pyrazole

InChI

InChI=1S/C4H4Cl2N2/c1-2-3(5)4(6)8-7-2/h1H3,(H,7,8)

InChI Key

WQYUUXGZKGXDFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. For instance, the reaction of 3,4-dichloroacetophenone with hydrazine hydrate under acidic conditions can yield 3,4-Dichloro-5-methyl-1H-pyrazole .

Industrial Production Methods

Industrial production of 3,4-Dichloro-5-methyl-1H-pyrazole typically involves large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimized reaction conditions, including temperature, pressure, and catalysts, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen

Comparison with Similar Compounds

Substituent-Driven Electronic and Steric Effects

The table below compares the substituent patterns, molecular weights, and key functional groups of 3,4-Dichloro-5-methyl-1H-pyrazole with structurally related pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Functional Groups
3,4-Dichloro-5-methyl-1H-pyrazole C₄H₄Cl₂N₂ 150.9 Cl (3,4), CH₃ (5), H (1) Halogen, Alkyl
Diethyl 5-chloro-1-methyl-1H-pyrazole-3,4-dicarboxylate C₁₀H₁₃ClN₂O₄ 260.68 Cl (5), CH₃ (1), COOEt (3,4) Ester, Halogen
5-Chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole C₁₀H₈ClN₃O₂ 237.64 Cl (5), NO₂ (4), CH₃ (3), Ph (1) Nitro, Aryl, Halogen

Key Observations :

  • Electronic Effects: The dichloro-methyl derivative exhibits moderate electron-withdrawing (Cl) and donating (CH₃) effects, balancing its reactivity.
  • Functional Group Utility : The ester groups in the diethyl derivative (CAS 1383531-06-3) enable hydrolysis to carboxylic acids, a feature absent in the halogen/alkyl-substituted target compound .

Physicochemical Properties

Property 3,4-Dichloro-5-methyl-1H-pyrazole Diethyl Ester Derivative Nitro-Phenyl Derivative
Calculated LogP* ~2.1 (moderate lipophilicity) ~3.5 (high lipophilicity) ~3.8 (high lipophilicity)
Melting Point Not reported Not reported Not reported
Solubility Likely low in water High in organic solvents Low in polar solvents

*LogP values estimated using fragment-based methods.

Reactivity Insights :

  • Nucleophilic Substitution : The dichloro-methyl compound undergoes selective substitution at chlorine positions, whereas the nitro-phenyl derivative’s nitro group directs reactions to specific ring positions .
  • Hydrogen Bonding : The N-H group in the target compound facilitates crystal packing via hydrogen bonding, as observed in pyrazole derivatives refined using SHELX software .

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